Cas no 78981-25-6 (Boc-D-Ala-NH2)

Boc-D-Ala-NH2 structure
Boc-D-Ala-NH2 structure
Produktname:Boc-D-Ala-NH2
CAS-Nr.:78981-25-6
MF:C8H16N2O3
MW:188.224242210388
MDL:MFCD03701448
CID:553798
PubChem ID:7015296

Boc-D-Ala-NH2 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Carbamic acid,N-[(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
    • Boc-D-Ala-NH2
    • tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
    • Carbamicacid, (2-amino-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)-
    • Carbamicacid, [(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • N-(tert-Butoxycarbonyl)-D-alaninamide
    • N-tert-Butoxycarbonyl-D-alanine amide
    • DTXSID00426726
    • tert-butyl [(1R)-2-amino-1-methyl-2-oxoethyl]carbamate
    • 78981-25-6
    • 3-(2-Chloropyridin-3-yl)acrylicacidethylester
    • (R)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
    • MFCD03701448
    • SCHEMBL2318522
    • tert-butyl N-[(1R)-1-carbamoylethyl]carbamate
    • (R)-tert-butyl 1-amino-1-oxopropan-2-ylcarbamate
    • N-alpha-t-Butyloxycarbonyl-D-alanine amide
    • GZKKSKKIABUUCX-RXMQYKEDSA-N
    • AKOS006239537
    • DS-18542
    • CS-0130479
    • EN300-6434149
    • tert-butyl[(1R)-2-amino-1-methyl-2-oxoethyl]carbamate
    • (R)-2-(Boc-amino)propanamide
    • N-Boc-D-alanine amide
    • 1,1-Dimethylethyl N-[(1R)-2-amino-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (2-amino-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (R)- (ZCI)
    • Carbamic acid, [(1R)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • Boc-D-alaninamide
    • MDL: MFCD03701448
    • Inchi: 1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
    • InChI-Schlüssel: GZKKSKKIABUUCX-RXMQYKEDSA-N
    • Lächelt: N([C@H](C)C(=O)N)C(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 188.11609238g/mol
  • Monoisotopenmasse: 188.11609238g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 208
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 81.4Ų
  • XLogP3: -0.1

Experimentelle Eigenschaften

  • Dichte: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 132 ºC
  • Löslichkeit: Leicht löslich (11 g/l) (25°C),

Boc-D-Ala-NH2 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B51640-10g
BOC-D-ALA-NH2
78981-25-6 97%
10g
¥230.0 2022-04-28
Chemenu
CM119766-100g
(R)-2-(Boc-amino)propanamide
78981-25-6 97%
100g
$304 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201119-100g
BOC-D-ALA-NH2
78981-25-6 97%
100g
¥1136.00 2024-07-28
abcr
AB258762-100 g
N-alpha-t-Butyloxycarbonyl-D-alanine amide; .
78981-25-6
100 g
€674.90 2023-07-20
Chemenu
CM119766-25g
(R)-2-(Boc-amino)propanamide
78981-25-6 97%
25g
$153 2021-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201119-10g
BOC-D-ALA-NH2
78981-25-6 97%
10g
¥151.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201119-25g
BOC-D-ALA-NH2
78981-25-6 97%
25g
¥339.00 2024-07-28
TRC
B015554-10g
Boc-D-Ala-NH2
78981-25-6
10g
$ 580.00 2022-06-07
Enamine
EN300-6434149-0.25g
tert-butyl N-[(1R)-1-carbamoylethyl]carbamate
78981-25-6
0.25g
$354.0 2023-05-24
Enamine
EN300-6434149-5.0g
tert-butyl N-[(1R)-1-carbamoylethyl]carbamate
78981-25-6
5g
$1115.0 2023-05-24

Boc-D-Ala-NH2 Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Referenz
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; Zhang, Yuqi; Wang, Yao; McAlpine, Shelli R., MedChemComm, 2015, 6(2), 300-305

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  BOP reagent Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  2 h, rt
Referenz
RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked Trithiazoles
Pietkiewicz, Adrian L.; Zhang, Yuqi; Rahimi, Marwa N.; Stramandinoli, Michael; Teusner, Matthew; et al, ACS Medicinal Chemistry Letters, 2017, 8(4), 401-406

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  Ammonia Solvents: Dichloromethane
Referenz
The Total Synthesis of Argyrin B
Priour, Alain, 2002, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  rt → 0 °C; 30 min, 0 °C → rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, rt
Referenz
Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors
Bagley, Mark C.; Dwyer, Jessica E.; Molina, Maria D. Beltran; Rand, Alexander W.; Rand, Hayley L.; et al, Organic & Biomolecular Chemistry, 2015, 13(24), 6814-6824

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide ,  Iodine Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  2 h, rt
Referenz
Concise Synthesis of Enantiomers of 4-Aminobutane-1,2,3-triol
Dunlap, Norma K.; Drake, John; Ward, Andrea; Salyard, Tracy L. J.; Martin, Leah, Journal of Organic Chemistry, 2008, 73(7), 2928-2930

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -5 °C
1.2 Reagents: Ammonia Solvents: Water ;  5 min, -5 °C; 20 min, rt; 20 min, rt
Referenz
Dendroamide A, nostocyclamide and related cyclopeptides from cyanobacteria. Total synthesis, together with organized and metal-templated assembly from oxazole and thiazole-based amino acids
Bertram, Anna; Pattenden, Gerald, Heterocycles, 2002, 58, 521-561

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia ;  0 °C → rt; 30 min, rt
Referenz
Total synthesis of the cyclic peptide argyrin B
Ley, Steven V.; Priour, Alain, European Journal of Organic Chemistry, 2002, (23), 3995-4004

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Dichloromethane ;  -10 °C
1.2 Reagents: Ammonia
Referenz
Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles as peptidomimetic building blocks
Jakopin, Ziga; Roskar, Robert; Dolenc, Marija Sollner, Tetrahedron Letters, 2007, 48(8), 1465-1468

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  0 °C; 0 °C → rt; 30 min, rt
Referenz
Total synthesis of argyrins A and E
Wu, Wen-Bin; Li, Zheng; Zhou, Guang-Biao; Jiang, Sheng, Tetrahedron Letters, 2011, 52(19), 2488-2491

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Ammonium bicarbonate ,  Di-tert-butyl dicarbonate Solvents: Pyridine ;  rt
Referenz
Synthesis of bacillamide 3 and its analogue
Li, Duo; Yang, Hai Shen; Cui, Qing; Mao, Shen Jie; Xu, Xiao Hua, Chinese Chemical Letters, 2009, 20(10), 1195-1197

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  0 °C; 30 min, rt; rt → 0 °C
1.2 Reagents: Ammonia Solvents: Water ;  0 °C; 16 h, 0 °C → rt
Referenz
Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analog β-(1-azulenyl)-L-alanine and its incorporation into argyrin C
Stempel, Erik; Kaml, Robert Franz-Xaver; Budisa, Nediljko; Kalesse, Markus, Bioorganic & Medicinal Chemistry, 2018, 26(19), 5259-5269

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  1 h, -10 °C
1.2 Reagents: Ammonia ;  1.5 h, -10 °C; overnight, rt
Referenz
Total syntheses of bacillamide C and neobacillamide A; revision of their absolute configurations
Martinez, Veronica; Davyt, Danilo, Tetrahedron: Asymmetry, 2013, 24(24), 1572-1575

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate ,  Ammonia Solvents: 1,2-Dimethoxyethane
Referenz
Total Synthesis of Dendroamide A, a Novel Cyclic Peptide That Reverses Multiple Drug Resistance
Xia, Zuping; Smith, Charles D., Journal of Organic Chemistry, 2001, 66(10), 3459-3466

Boc-D-Ala-NH2 Raw materials

Boc-D-Ala-NH2 Preparation Products

Boc-D-Ala-NH2 Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:78981-25-6)Boc-D-Ala-NH2
A1176718
Reinheit:99%
Menge:100g
Preis ($):164.0